4-(2,5-Difluorophenyl)-3-fluorophenol
Description
4-(2,5-Difluorophenyl)-3-fluorophenol is a fluorinated aromatic compound characterized by a phenolic core substituted with fluorine atoms at the 3-position and a 2,5-difluorophenyl group at the 4-position. The evidence instead highlights three structurally related fluorinated phenylphenol derivatives, which will serve as the basis for comparative analysis.
Properties
IUPAC Name |
4-(2,5-difluorophenyl)-3-fluorophenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F3O/c13-7-1-4-11(14)10(5-7)9-3-2-8(16)6-12(9)15/h1-6,16H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIRUSYCWZYJSSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)F)C2=C(C=CC(=C2)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90684237 | |
| Record name | 2,2',5'-Trifluoro[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90684237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261935-54-9 | |
| Record name | [1,1′-Biphenyl]-4-ol, 2,2′,5′-trifluoro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261935-54-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2',5'-Trifluoro[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90684237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 4-(2,5-Difluorophenyl)-3-fluorophenol typically involves multi-step organic reactions. One common method is the reaction of 2,5-difluoroacetophenone with appropriate reagents under controlled conditions. The reaction conditions often include the use of solvents like ethanol and catalysts such as sodium hydroxide . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
4-(2,5-Difluorophenyl)-3-fluorophenol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced phenolic derivatives.
Scientific Research Applications
4-(2,5-Difluorophenyl)-3-fluorophenol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor.
Mechanism of Action
The mechanism of action of 4-(2,5-Difluorophenyl)-3-fluorophenol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include the inhibition of key proteins and enzymes that are crucial for cellular processes .
Comparison with Similar Compounds
Comparison with Similar Fluorinated Phenylphenol Compounds
The evidence identifies three compounds synthesized or sourced for use in ferroelectric nematic and superparamagnetic materials:
3-Fluoro-4-(3,4,5-trifluorophenyl)phenol
4-(4-Cyano-3,5-difluorophenyl)-3-fluorophenol
4-(3,5-Difluoro-4-nitrophenyl)-3-fluorophenol
Structural and Functional Differences
| Compound | Substituents on the Phenyl Ring | Key Functional Groups | Potential Applications |
|---|---|---|---|
| 3-Fluoro-4-(3,4,5-trifluorophenyl)phenol | 3,4,5-Trifluoro | Fluorine (-F) | Ferroelectric nematic materials |
| 4-(4-Cyano-3,5-difluorophenyl)-3-fluorophenol | 3,5-Difluoro, 4-cyano | Cyano (-CN) | Superparamagnetic composites |
| 4-(3,5-Difluoro-4-nitrophenyl)-3-fluorophenol | 3,5-Difluoro, 4-nitro | Nitro (-NO₂) | High-polarizability liquid crystals |
Key Research Findings
Electronic Effects: The cyano group in 4-(4-cyano-3,5-difluorophenyl)-3-fluorophenol enhances dipole-dipole interactions, critical for superparamagnetic behavior . Nitro groups (e.g., in 4-(3,5-difluoro-4-nitrophenyl)-3-fluorophenol) increase polarizability, favoring alignment in electric fields for liquid crystal applications . Trifluorinated derivatives (e.g., 3-fluoro-4-(3,4,5-trifluorophenyl)phenol) exhibit reduced steric hindrance, improving molecular packing in nematic phases .
Synthetic Accessibility: All three compounds were synthesized via established aryl coupling reactions, with 4-(3,5-difluoro-4-nitrophenyl)-3-fluorophenol requiring nitro-group introduction via nitration .
Thermal Stability: Cyano- and nitro-substituted derivatives show higher thermal stability (>250°C) compared to purely fluorinated analogs, as inferred from their use in high-temperature material processing .
Implications for 4-(2,5-Difluorophenyl)-3-fluorophenol
- Electronic Properties : Reduced fluorine content (vs. 3,4,5-trifluorophenyl derivatives) might lower dielectric anisotropy, limiting utility in ferroelectric applications.
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